molecular formula C22H25N3O4S3 B3018948 6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)hexanamide CAS No. 613225-59-5

6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)hexanamide

Cat. No.: B3018948
CAS No.: 613225-59-5
M. Wt: 491.64
InChI Key: SNQSDFWQNDRLNU-PDGQHHTCSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core modified with a (5Z)-5-[(3,4-dimethoxyphenyl)methylidene] group and a hexanamide chain terminating in a 4-methylthiazole moiety. The hexanamide linker may improve solubility and pharmacokinetic properties compared to shorter alkyl chains .

Properties

IUPAC Name

6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S3/c1-14-13-31-21(23-14)24-19(26)7-5-4-6-10-25-20(27)18(32-22(25)30)12-15-8-9-16(28-2)17(11-15)29-3/h8-9,11-13H,4-7,10H2,1-3H3,(H,23,24,26)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQSDFWQNDRLNU-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCCCCN2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)NC(=O)CCCCCN2C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)hexanamide is a complex organic compound that belongs to the thiazolidinone class. Its unique structure contributes to a variety of biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of the compound is C18H21NO5S2C_{18}H_{21}NO_{5}S_{2}, with a molecular weight of 395.49 g/mol. The compound features a thiazolidinone ring, a dimethoxyphenyl moiety, and an amide group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study highlighted that compounds related to thiazolidinones demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds ranged from 6.25 to 25 µM, showcasing their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundBacterial StrainMIC (µM)
Compound AStaphylococcus aureus6.25
Compound BCandida albicans12.5
Compound CEscherichia coli25

Anticancer Properties

The compound has also been investigated for its anticancer properties. Thiazolidinone derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, one study reported that specific derivatives could inhibit the growth of cancer cell lines with IC50 values in the micromolar range .

Case Study: Inhibition of Cancer Cell Growth
In a recent study involving human cancer cell lines, the compound exhibited a notable reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the downregulation of key survival pathways involved in cancer progression.

Antibiofilm Activity

The antibiofilm activity of thiazolidinone compounds has been a focal point in recent research. Compounds similar to the one have demonstrated the ability to disrupt biofilm formation in bacterial cultures. The antibiofilm concentrations were found to be significantly lower than those required for general antibacterial activity, indicating a potential therapeutic application in treating biofilm-associated infections .

Table 2: Antibiofilm Activity Comparison

CompoundBiofilm Formation Inhibition (OD570)Effective Concentration (µM)
Compound D0.3076.25
Compound E0.53012.5
Control0.088-

The biological activity of this compound is believed to involve multiple pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis.
  • Cell Cycle Disruption : In cancer cells, it can induce cell cycle arrest by targeting specific regulatory proteins.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells leading to oxidative stress and subsequent apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons of Selected Thiazolidinone Derivatives

Compound Name Key Substituents Biological Activity Synthesis Yield (%) References
Target Compound 3,4-Dimethoxyphenyl; 4-methylthiazole; hexanamide Not reported (inferred: receptor binding) N/A
N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide (4a) Phenyl; benzothiazole Antifungal (Candida spp.) 60
N-[2-(4-Fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4d) 4-Fluorophenyl; benzothiazole Antifungal (Aspergillus flavus) 62
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Benzylidene; 2-methylphenyl Antioxidant (DPPH IC₅₀: 18 µM) 70–93
Methyl 6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate Benzylidene; hexanoate Not reported (structural analog) N/A
N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide 4-Hydroxy-3-methoxyphenyl; nitrobenzamide Putative kinase inhibition N/A

Key Observations:

Substituent Effects on Bioactivity: Fluorinated phenyl groups (e.g., 4d) enhance antifungal activity against Aspergillus flavus compared to non-halogenated analogs . The 3,4-dimethoxyphenyl group in the target compound may mimic catechol-like structures, enabling interactions with oxidoreductases or G-protein-coupled receptors (e.g., GPR35) . Antioxidant activity in benzylidene derivatives (e.g., IC₅₀ of 18 µM in DPPH assays) correlates with electron-donating groups like methoxy .

Synthetic Efficiency: Yields for benzothiazole-carboxamide derivatives (60–73%) are lower than those for benzylidene-acetamide analogs (70–93%), likely due to steric hindrance in cyclization steps . The target compound’s hexanamide chain may require multi-step synthesis, similar to methyl hexanoate derivatives .

Functional Comparisons

  • Antifungal Activity : Compounds with benzothiazole-carboxamide termini (e.g., 4a, 4d) show broader antifungal spectra than those with simple phenyl groups, suggesting heterocyclic termini enhance membrane penetration .
  • Receptor Modulation : The 2-sulfanylidene group in the target compound is critical for binding to sulfhydryl-containing receptors, as seen in GPR35 agonists (e.g., ML-145 in ) .
  • Antihyperglycemic Potential: Structurally related 2-phenyl-4-oxo-thiazolidinyl acetic acids exhibit blood glucose-lowering effects in alloxan-induced diabetic models, implying the target compound’s hexanamide chain could be optimized for similar activity .

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